[3-(2-Methylpropoxy)phenyl]methanamine
Description
Properties
IUPAC Name |
[3-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOAJJCCFGJMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37806-39-6 | |
| Record name | [3-(2-methylpropoxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [3-(2-Methylpropoxy)phenyl]methanamine with structurally related phenylmethanamine derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance:
Substituent Effects on Physicochemical Properties
- Alkoxy Chain Length and Branching : The 2-methylpropoxy group in the target compound confers higher lipophilicity (logP ~2.5 estimated) compared to shorter alkoxy chains (e.g., ethoxymethyl in , logP ~1.8). However, linear alkoxy chains like ethoxyethoxy () improve aqueous solubility due to ether oxygen hydrogen-bonding capacity .
- Electron-Withdrawing Groups : Derivatives with trifluoromethyl () or nitro groups () exhibit increased metabolic stability and altered electronic profiles, enhancing binding to targets like G protein-coupled receptors .
Preparation Methods
Etherification to Introduce the 2-Methylpropoxy Group
A common approach involves reacting a hydroxy-substituted aromatic precursor with 1-bromo-2-methylpropane under basic conditions to form the 2-methylpropoxy ether substituent on the phenyl ring.
-
- Base: Alkali metal hydroxides, carbonates, or alkoxides.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Catalyst: Potassium iodide or palladium-based catalysts may be used to enhance reaction efficiency.
- Temperature: Typically moderate heating to reflux conditions.
-
- 4-hydroxy-3-nitrophenyl derivative + 1-bromo-2-methylpropane → 4-(2-methylpropoxy)-3-nitrophenyl intermediate.
This step is supported by patent WO2011141933A2, which describes the use of polar aprotic solvents and catalytic systems including palladium complexes and phosphine ligands to facilitate ether formation.
Functional Group Transformation to Introduce Methanamine
The methanamine group is introduced by converting a suitable leaving group or precursor on the aromatic ring into the amine functionality. Two main routes are documented:
Route A: Reduction of Nitro Group
- Starting from a nitro-substituted intermediate (e.g., 4-(2-methylpropoxy)-3-nitrophenyl), catalytic hydrogenation or chemical reduction converts the nitro group to an amine.
- Catalysts: Pd/C or Raney nickel under hydrogen atmosphere.
- Alternative chemical reducing agents include iron/HCl or tin/HCl systems.
Route B: Nucleophilic Substitution and Reductive Amination
- Brominated intermediates (e.g., 3-bromo-4-(2-methylpropoxy)benzonitrile) undergo nucleophilic substitution with ammonia or amine sources.
- Reductive amination of aldehyde or ketone precursors with methylamine or ammonia in the presence of reducing agents (e.g., sodium cyanoborohydride) can yield the methanamine.
These methods align with the processes described in patent WO2011141933A2 and related literature, where palladium-catalyzed cross-coupling and reductive amination are key steps.
Purification and Isolation
- Crystallization from solvent mixtures such as methanol, methyl tert-butyl ether (MTBE), toluene, and n-heptane is used to purify the amine product.
- Salt formation (e.g., acetate or hydrochloride salts) improves stability and facilitates isolation.
- Phase separations and temperature-controlled crystallization enhance purity, as described in patent WO2020212268A1.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Solvents | Catalysts/Agents | Temperature | Notes |
|---|---|---|---|---|---|
| Etherification | 1-bromo-2-methylpropane + phenol derivative | Polar aprotic (DMF, acetonitrile) | Potassium iodide, Pd catalysts (Pd(OAc)2, PdCl2), phosphine ligands | Reflux or moderate heat | Base: alkali hydroxides or carbonates |
| Nitro Reduction to Amine | Catalytic hydrogenation or chemical reduction | Ethanol, methanol | Pd/C, Raney Ni, Fe/HCl, Sn/HCl | Room temp to reflux | Yields primary amine |
| Nucleophilic Substitution/Reductive Amination | Ammonia/methylamine + halide or carbonyl precursor | Methanol, toluene | Sodium cyanoborohydride, Pd catalysts | 0–60°C | Controlled pH and temperature critical |
| Purification and Salt Formation | Crystallization in solvent mixtures | Methanol, MTBE, toluene, n-heptane | Acetic acid, HCl for salt formation | 0–40°C | Enhances purity and stability |
Research Findings and Notes
- The use of palladium-catalyzed cross-coupling reactions with phosphine ligands (e.g., triarylphosphine, xantphos) significantly improves etherification efficiency and selectivity.
- Polar aprotic solvents are preferred for nucleophilic substitution due to their ability to stabilize charged intermediates and enhance reaction rates.
- Salt formation (acetate or hydrochloride) is critical for isolating crystalline forms suitable for pharmaceutical applications, improving handling and stability.
- Temperature control during reduction and crystallization steps is essential to avoid side reactions and optimize yield and purity.
- The described methods are scalable and have been demonstrated in patent literature for producing pharmaceutical intermediates related to [3-(2-Methylpropoxy)phenyl]methanamine derivatives.
Q & A
Basic: How can researchers optimize the synthesis of [3-(2-Methylpropoxy)phenyl]methanamine for higher yields?
Methodological Answer:
Synthesis optimization typically involves evaluating reaction parameters such as solvent polarity, temperature, and catalyst selection. A multi-step approach is often employed:
- Nucleophilic substitution : React 3-hydroxybenzaldehyde with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkoxy group.
- Reductive amination : Convert the resulting aldehyde intermediate to the primary amine using sodium cyanoborohydride (NaBH₃CN) or hydrogenation with a palladium catalyst.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Determine crystal structure using SHELXL software for refinement, ensuring proper resolution of the methanamine and alkoxy substituents .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 6.5–7.5 ppm), methanamine group (δ ~3.8 ppm), and isopropoxy methyl groups (δ ~1.2 ppm).
- FT-IR : Confirm N-H stretching (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 194.2) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent dispersion.
- Disposal : Incinerate via approved hazardous waste facilities to avoid environmental contamination .
Advanced: How can researchers design pharmacological profiling studies for this compound?
Methodological Answer:
- In vitro assays :
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC/MBC).
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Mechanistic studies : Use fluorescence-based assays to assess enzyme inhibition (e.g., cytochrome P450) or receptor binding (e.g., GPCRs) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified alkoxy chains (e.g., ethyl, cyclopropyl) or substituted benzyl groups.
- Bioisosteric replacement : Replace the methanamine group with azetidine or pyrrolidine to enhance metabolic stability.
- Quantitative SAR (QSAR) : Use multivariate regression to correlate logP, polar surface area, and bioactivity data .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, proteases). Use PDB structures (e.g., 3ERT for estrogen receptors).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein hydrogen bonding.
- ADMET prediction : Use SwissADME to evaluate bioavailability and toxicity risks .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
- Experimental replication : Standardize assay conditions (e.g., pH, serum concentration) across labs.
- Orthogonal validation : Confirm results using alternative methods (e.g., flow cytometry vs. fluorescence microscopy) .
Advanced: How to develop validated HPLC/LC-MS methods for purity analysis?
Methodological Answer:
- Column selection : Use C18 columns (5 µm, 250 × 4.6 mm) with mobile phases like 0.1% formic acid in acetonitrile/water.
- Detection : Optimize UV wavelength (e.g., 254 nm for aromatic rings) or MS parameters (ESI+ mode, m/z 194.2).
- Validation : Assess linearity (R² > 0.99), LOD/LOQ (≤0.1 µg/mL), and precision (RSD < 2%) per ICH guidelines .
Advanced: How to navigate intellectual property landscapes for derivative development?
Methodological Answer:
- Patent mining : Use databases like USPTO or Espacenet to identify granted patents (e.g., WO2012093425 for related thiazole derivatives).
- Freedom-to-operate (FTO) analysis : Consult legal experts to avoid infringement on claims covering alkoxyphenylmethanamine scaffolds.
- Novelty assessment : Compare synthetic routes and substituents against prior art to ensure patentability .
Advanced: What strategies ensure stability during long-term storage?
Methodological Answer:
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for enhanced shelf life.
- Light protection : Use amber glass vials to prevent photodegradation of the aromatic amine moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
